

Essential Safety and Handling of Myoview™ (Technetium Tc99m Tetrofosmin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Myoview

Cat. No.: B1234515

[Get Quote](#)

This guide provides crucial safety, operational, and disposal protocols for laboratory and clinical personnel handling **Myoview™**, a radiopharmaceutical agent. Adherence to these procedures is vital for minimizing radiation exposure and ensuring a safe working environment. **Myoview**, in its lyophilized powder form, is not radioactive and requires no special personal protective equipment (PPE)[1]. However, once reconstituted with Sodium Pertechnetate Tc99m, it becomes a radioactive drug and must be handled with appropriate safety measures to minimize radiation exposure to both personnel and patients[2][3][4].

Personal Protective Equipment (PPE) for Reconstituted Myoview™

The handling of radioactive Technetium Tc99m (Tc-99m) requires specific PPE to protect against contamination and radiation exposure. The primary radiation emitted by Tc-99m is gamma radiation[5].

Core PPE Requirements:

- Waterproof Gloves: Essential for all handling procedures to prevent skin contamination[2][3][6]. Double-gloving may be advisable in environments with a higher risk of contamination[7].
- Lead Apron: A standard lead equivalent apron (e.g., 0.35 mm Pb or 0.5 mm Pb) should be worn to shield the torso and vital organs from gamma radiation. A 0.35 mm lead apron can reduce the Tc-99m dose rate by approximately 50%[8].

- Thyroid Shield (Collar): The thyroid gland is particularly sensitive to radiation. A lead thyroid shield is a critical component of radiation protection[7][8].
- Leaded Eyewear: Leaded glasses or visors protect the eyes from scattered radiation, reducing the long-term risk of cataract formation[7][8].
- Dosimetry Badges: Personal dosimeters must be worn as required by local radiation protection programs to monitor and record individual radiation exposure[7].

Additional Engineering Controls and Shielding:

- Syringe Shields: Use tungsten syringe shields when preparing and administering the Technetium Tc99m tetrofosmin injection to reduce hand exposure[3][9].
- L-Block Shields: Conduct all reconstitution and dose drawing activities behind an L-block shield to protect the head and upper body[10].
- Shielded Containers: Store the reconstituted vial and transport patient doses in appropriate lead or tungsten shielded containers[9][10].

Quantitative Safety Data Summary

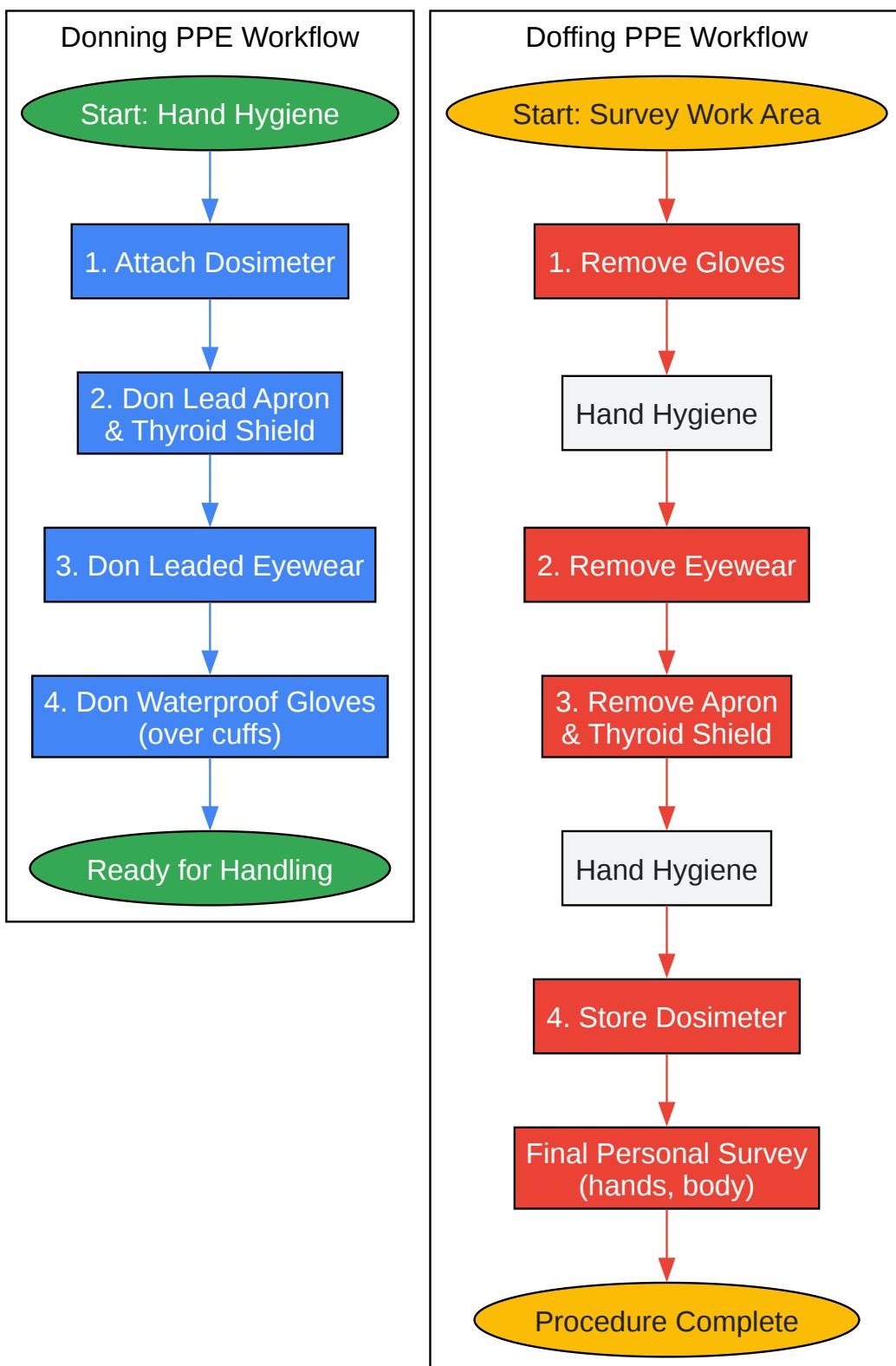
The following table summarizes key quantitative data for radiation protection and disposal when working with **Myoview** reconstituted with Tc-99m.

Parameter	Value	Description	Source
Tc-99m Half-Life	6.02 hours	The time required for the radioactivity to reduce by half.	[5]
Decay-in-Storage Time	~60 hours	Recommended storage time (10 half-lives) for waste to decay to background levels.	[11]
Lead Apron Attenuation	~50% reduction	A standard 0.35 mm lead equivalent apron reduces the Tc-99m dose rate by about half.	
Uterus Absorbed Dose	8.1 mGy	Estimated dose to the uterus from a combined rest/stress procedure (250 MBq exercise, 750 MBq rest).	[5] [12]

Operational Protocols and Procedures

Strict adherence to aseptic techniques is mandatory throughout the preparation and handling of **Myoview** to ensure the sterility of the final product[\[2\]](#)[\[4\]](#)[\[12\]](#).

Protocol for Reconstitution of Myoview™


This procedure should be performed in a controlled setting, such as a shielded hot cell or behind an L-block shield, using aseptic techniques[\[9\]](#).

- Preparation: Place the **Myoview** vial in a suitable shielding container. Sanitize the rubber septum of the vial[\[12\]](#).
- Venting: Insert a sterile venting needle through the septum[\[12\]](#).

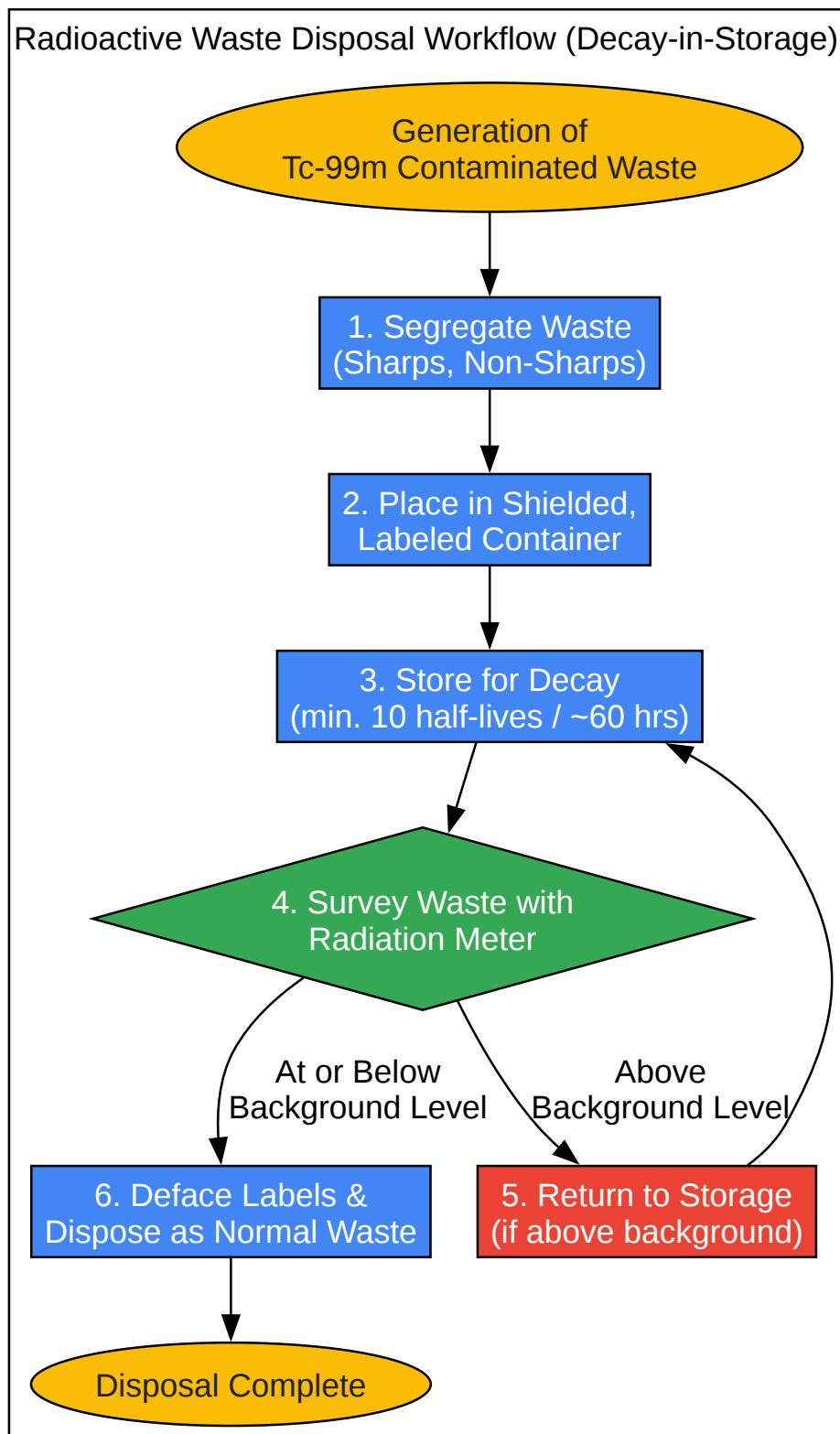
- **Injection:** Using a shielded, sterile syringe, inject the required activity of Sodium Pertechnetate [99mTc] Injection into the vial. The volume should be between 4-8 mL, and the radioactive concentration must not exceed 30 mCi/mL (1.1 GBq/mL)[2][12].
- **Gas Withdrawal:** Before removing the injection syringe, withdraw an equal volume of gas from above the solution to normalize pressure[3].
- **Mixing:** Remove the venting needle and the syringe. Gently mix the vial contents for about 10 seconds to ensure the powder is completely dissolved[3].
- **Incubation:** Allow the reconstituted solution to incubate at room temperature for 15 minutes[3].
- **Quality Control:** Assay the total activity using a calibrated instrument. The pH of the prepared injection should be between 7.5 and 9.0[2][3]. Radiochemical purity should be at least 90% [2].
- **Storage:** Store the radiolabeled vial at 2°C to 25°C (36°F to 77°F) and use it within 12 hours of preparation[2][3].

Workflow for Donning and Doffing PPE

The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the correct sequence of donning and doffing PPE.


Disposal Plan for Myoview™ and Contaminated Materials

The primary method for disposing of waste contaminated with Tc-99m is "decay-in-storage" due to its short half-life[11]. All radioactive waste must be collected in clearly labeled and appropriately shielded containers.

Disposal Steps:

- Segregation: Segregate radioactive waste (e.g., used vials, syringes, gloves, absorbent paper) from non-radioactive waste at the point of generation.
- Storage: Place the waste in shielded, leak-proof containers that are clearly labeled with the radionuclide (Tc-99m), the date, and the "Radioactive" symbol.
- Decay: Store the waste for a minimum of 10 half-lives (approximately 60 hours or 2.5 days) to allow the radioactivity to decay to negligible levels[11].
- Survey: After the decay period, monitor the waste container with a suitable radiation detection meter (e.g., a pancake probe) to confirm that radiation levels are indistinguishable from background[11].
- Final Disposal: Once confirmed to be at background levels, obliterate or remove all radioactive labels and dispose of the waste as regular medical or biohazardous waste, according to institutional policy[11].

Radioactive Waste Disposal Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step process for the safe disposal of Tc-99m waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gehealthcare.com [gehealthcare.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. gehealthcare.com [gehealthcare.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pharmaline.co.il [pharmaline.co.il]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 8. radcareservices.com [radcareservices.com]
- 9. lemerpax.com [lemerpax.com]
- 10. phillips-safety.com [phillips-safety.com]
- 11. droracle.ai [droracle.ai]
- 12. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- To cite this document: BenchChem. [Essential Safety and Handling of Myoview™ (Technetium Tc99m Tetrofosmin)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234515#personal-protective-equipment-for-handling-myoview>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com